molecular formula C34H48BrP B085576 Hexadecyltriphenylphosphonium bromide CAS No. 14866-43-4

Hexadecyltriphenylphosphonium bromide

Cat. No. B085576
CAS RN: 14866-43-4
M. Wt: 567.6 g/mol
InChI Key: UXMZNEHSMYESLH-UHFFFAOYSA-M
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Description

Hexadecyltriphenylphosphonium bromide is widely used as a preservative and for water treatment in agriculture. It also serves as an antistatic agent in textiles, fibers, and leather, and as a flocculant and deodorant .


Synthesis Analysis

The synthesis of Hexadecyltriphenylphosphonium bromide has been studied in the context of corrosion inhibition. It has been used as a quaternary phosphonium-based ionic liquid for mild steel in 1 M HCl solution . Another study reported the reaction of sodium tungstate with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds .


Molecular Structure Analysis

Hexadecyltriphenylphosphonium bromide has a molecular formula of C34H48BrP. Its InChI is InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35 (32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 and its Canonical SMILES is CCCCCCCCCCCCCCCC [P+] (C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] .


Chemical Reactions Analysis

The corrosion inhibition performance of Hexadecyltriphenylphosphonium bromide on mild steel in 1 M HCl solution was investigated by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods .


Physical And Chemical Properties Analysis

Hexadecyltriphenylphosphonium bromide has a molecular weight of 567.6 g/mol. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 18 rotatable bonds. Its exact mass and monoisotopic mass are 566.26770 g/mol .

Scientific Research Applications

Corrosion Inhibition

Hexadecyltriphenylphosphonium bromide (HPP) has been used as a corrosion inhibitor for mild steel in 1 M HCl solution . The corrosion inhibition performance was investigated using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods . The results revealed that the inhibition efficiency increases with its increasing concentration, and it can reach up to 99.1% at the concentration of 0.07 mM HPP .

Preservative

HPP is widely used as a preservative . As a preservative, it helps to prevent the growth of microorganisms, thereby extending the shelf life of various products .

Water Treatment in Agriculture

In the field of agriculture, HPP is used for water treatment . It helps in the removal of contaminants and impurities from water, making it safe for use in agricultural activities .

Antistatic Agent

HPP serves as an antistatic agent in textiles, fibers, and leather . It helps to reduce or eliminate the buildup of static electricity, which can be particularly useful in the manufacturing and handling of these materials .

Flocculants

HPP is also used as a flocculant . Flocculants are substances that promote the clumping of particles, which can be beneficial in various processes such as water treatment and papermaking .

Deodorant

Another application of HPP is its use as a deodorant . It can help to neutralize or mask unpleasant odors .

Phase Transfer Catalyst

HPP is used as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase to another, thereby enhancing the rate of reaction .

Safety And Hazards

Hexadecyltriphenylphosphonium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

Hexadecyltriphenylphosphonium bromide has been studied for its corrosion inhibition performance on mild steel in 1 M HCl solution. Future research could focus on further elucidating its mechanism of action and exploring other potential applications .

properties

IUPAC Name

hexadecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMZNEHSMYESLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933445
Record name Hexadecyl(triphenyl)phosphanium bromide
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Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyltriphenylphosphonium bromide

CAS RN

14866-43-4
Record name Phosphonium, hexadecyltriphenyl-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyltriphenylphosphonium bromide
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Record name Hexadecyl(triphenyl)phosphanium bromide
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Record name Hexadecyltriphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

In a 100 ml flask equipped with a stirrer, a condenser and a calcium chloride dryer tube were charged 8.6 g of triphenylphosphine and 10 g of n-hexadecyl bromide, and under nitrogen atmosphere, the mixture was heated at 180° C. for 10 hours on an oil bath. After cooling the reaction mixture to room temperature, precipitated solid material was pulverized in acetone and collected by filtration under reduced pressure. The resulting crystals were washed with acetone to obtain 8.5 g of the title compound. Melting point: 128° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Hexadecyltriphenylphosphonium bromide?

A1: Hexadecyltriphenylphosphonium bromide (Hexadecyltriphenylphosphonium bromide) is primarily investigated for its potential in various fields. It has shown promise as a corrosion inhibitor for mild steel in acidic environments []. Additionally, researchers are exploring its use as a modifier in the development of nanocomposites, enhancing the properties of materials like poly(ethylene terephthalate) [].

Q2: How does Hexadecyltriphenylphosphonium bromide behave in aqueous solutions?

A2: Hexadecyltriphenylphosphonium bromide exhibits interesting behavior in aqueous solutions. It acts as a cationic surfactant, forming micelles above a certain concentration known as the critical micelle concentration (CMC) [, , ]. This property allows it to solubilize hydrophobic substances in water, making it relevant for applications like drug delivery.

Q3: Has the interaction of Hexadecyltriphenylphosphonium bromide with other surfactants been studied?

A3: Yes, studies have explored how Hexadecyltriphenylphosphonium bromide interacts with other surfactants when mixed. Research indicates that it exhibits non-ideal mixing behavior with both monomeric and gemini cationic surfactants, leading to attractive interactions and a decrease in the CMC of the mixture []. This synergistic effect could have implications for optimizing formulations and improving the efficiency of processes involving surfactant mixtures.

Q4: Is there any evidence that the structure of Hexadecyltriphenylphosphonium bromide influences its behavior?

A4: While limited information is available on the specific structure-activity relationships of Hexadecyltriphenylphosphonium bromide, studies on similar alkyltriphenylphosphonium bromides suggest that the length of the alkyl chain can affect properties like diffusion coefficients in aqueous solutions []. This implies that structural modifications to the Hexadecyltriphenylphosphonium bromide molecule could potentially be used to fine-tune its properties for specific applications.

Q5: What theoretical methods have been employed to understand the behavior of Hexadecyltriphenylphosphonium bromide?

A5: Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate the adsorption mechanism of Hexadecyltriphenylphosphonium bromide on mild steel surfaces []. These studies provide insights into the interactions at the molecular level, aiding in the understanding of its corrosion inhibition properties.

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